4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide
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Overview
Description
4-[({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a furan ring, a propenoyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Propenoylation: The furan ring is then subjected to propenoylation using reagents such as acryloyl chloride in the presence of a base like triethylamine.
Sulfonamide Formation: The final step involves the reaction of the propenoylated furan derivative with a benzenesulfonamide derivative under suitable conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The propenoyl group can be reduced to form saturated derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated propenoyl derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
4-[({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-4-[({[(E)-3-(2-furyl)-2-propenoyl]amino}carbothioyl)amino]benzenesulfonamide
- N-{4-[({[(E)-3-(2-furyl)-2-propenoyl]amino}carbothioyl)amino]phenyl}-N-methylacetamide
- N-cyclohexyl-4-[({[(E)-3-(2-furyl)-2-propenoyl]amino}carbothioyl)amino]benzenesulfonamide
Uniqueness
4-[({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13N3O4S2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C14H13N3O4S2/c15-23(19,20)12-6-3-10(4-7-12)16-14(22)17-13(18)8-5-11-2-1-9-21-11/h1-9H,(H2,15,19,20)(H2,16,17,18,22)/b8-5+ |
InChI Key |
WVQODCPXOCIDGU-VMPITWQZSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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